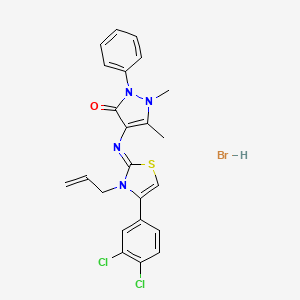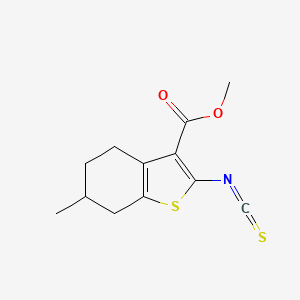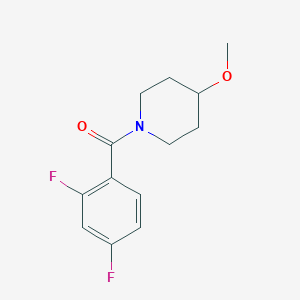![molecular formula C10H10FNO2 B2938724 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 62826-18-0](/img/structure/B2938724.png)
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxazolidinone ring and a fluorophenyl group. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is not fully understood. However, it is believed to work by inhibiting the synthesis of bacterial proteins by binding to the ribosome. This prevents the bacteria from producing the proteins necessary for their survival, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one exhibits potent antibacterial, antifungal, and antiviral activities. It has also been shown to possess anti-inflammatory properties and to inhibit the growth of cancer cells. However, the compound has also been shown to have some toxic effects on mammalian cells, particularly at high concentrations.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and has a high degree of chemical stability. However, the compound can be toxic to mammalian cells, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its potential side effects and toxicity in humans.
Future Directions
There are several potential future directions for research on 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one. One possible direction is to investigate its potential use as a treatment for bacterial infections, particularly those caused by antibiotic-resistant strains. Another direction is to study its potential use as a catalyst in organic synthesis. In addition, further studies are needed to determine its potential side effects and toxicity in humans, as well as its potential use as an anti-inflammatory agent and as a treatment for cancer.
Synthesis Methods
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-fluorobenzaldehyde with ethylene glycol in the presence of a base to form the corresponding diol. The diol is then treated with phosgene to form the corresponding isocyanate, which is subsequently reacted with an amine to form the final product.
Scientific Research Applications
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer. In addition, the compound has been investigated for its potential use as a catalyst in organic synthesis.
properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)5-9-6-12-10(13)14-9/h1-4,9H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDOIFKRZQMZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2938643.png)
![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)



![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)
amine hydrochloride](/img/structure/B2938656.png)
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)
![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)

